molecular formula C20H21ClFN5O B5378046 (E)-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B5378046
M. Wt: 401.9 g/mol
InChI Key: OIQDTCYCHFHMJO-CMDGGOBGSA-N
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Description

(E)-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorofluorobenzyl group, a dimethylpyrazolyl group, and an ethylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the individual pyrazole rings. The chlorofluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorofluorobenzyl halide reacts with a pyrazole derivative under basic conditions. The final step involves the formation of the propenamide linkage through a condensation reaction between the pyrazole derivatives and an appropriate acrylamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorofluorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN5O/c1-4-26-11-15(10-23-26)8-9-19(28)24-20-13(2)25-27(14(20)3)12-16-17(21)6-5-7-18(16)22/h5-11H,4,12H2,1-3H3,(H,24,28)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQDTCYCHFHMJO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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